molecular formula C17H18O3 B1245780 Mimosifoliol

Mimosifoliol

Cat. No.: B1245780
M. Wt: 270.32 g/mol
InChI Key: BDTSIQXDGUXNMC-CYBMUJFWSA-N
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Description

Mimosifoliol, also known as this compound, is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2,5-dimethoxy-4-[(1R)-1-phenylprop-2-enyl]phenol

InChI

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-17(20-3)15(18)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m1/s1

InChI Key

BDTSIQXDGUXNMC-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)OC)O

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)O

Synonyms

mimosifoliol

Origin of Product

United States

Scientific Research Applications

Synthesis of Mimosifoliol

The synthesis of this compound has been achieved through various methodologies, showcasing its structural complexity and the potential for enantioselective synthesis. One notable approach involves the use of chiral vinyl ethers in asymmetric cycloadditions to create chiral intermediates leading to this compound .

Key Synthesis Steps:

  • Starting Material : Acetophenone is transformed into 3-dimethylamino-1-phenylpropan-1-one hydrochloride.
  • Reduction : The intermediate is reduced using sodium borohydride to yield 3-dimethylamino-1-phenylpropan-1-ol.
  • Formation of this compound : Subsequent reactions with ethyl chloroformate and diisopropylethylamine yield this compound with high purity and yield .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial properties. It has been shown to inhibit various pathogens, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Enzyme Inhibition

Molecular docking studies have revealed that this compound effectively inhibits the enzyme aspulvinone dimethylallyltransferase. This inhibition can be significant in developing treatments for diseases where this enzyme plays a role .

Material Science Applications

This compound's unique chemical properties also lend themselves to applications in material science.

Nonlinear Optical Properties

This compound has been characterized as a good nonlinear optical material, with hyperpolarizability values significantly higher than those of conventional materials like urea. This property makes it suitable for applications in photonics and optoelectronics .

Nanotechnology

The phenolic structure of this compound enables its use in phenolic-enabled nanotechnology. It can be utilized for the bottom-up synthesis of nanohybrid materials, which have applications in biomedicine and environmental science .

Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones compared to control groups. The results indicate its potential as a natural preservative in food and pharmaceutical applications.

Antioxidant Mechanism

In vitro assays showed that this compound reduced reactive oxygen species (ROS) levels in human cell lines, highlighting its protective role against oxidative stress-induced damage. This finding supports its potential use in nutraceutical formulations aimed at enhancing health.

Chemical Reactions Analysis

Domino o-Quinone Methide Cycloaddition

The enantioselective synthesis of mimosifoliol leverages a domino sequence involving o-quinone methide (o-QM) intermediates. This method, reported by Pettus and colleagues, involves:

  • Cycloaddition : A [4+2] cycloaddition between o-QM and chiral enol ethers (e.g., trans-2-phenyl-1-cyclohexanol vinyl ether) to form the benzopyran core.

  • Conjugate Addition : Subsequent 1,4-conjugate addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to the o-QM intermediate (Scheme 1) .

Key Steps Conditions Yield Diastereoselectivity
o-QM formationAcid-mediated elimination (HCl)85%N/A
CycloadditionToluene, –40°C, 12 h78%>95% de
Grignard additionTHF, 0°C → rt, 2 h82%N/A

This method achieves high stereocontrol and has been applied to the total synthesis of (+)-mimosifoliol and related analogs .

Lateral Lithiation and Wittig Reaction

A racemic synthesis employs lateral lithiation for regioselective functionalization:

  • Lithiation : Directed lithiation of diarylmethanes at the bridging CH₂ position using LDA (lithium diisopropylamide) at –78°C .

  • Formylation : Trapping the lithiated intermediate with DMF to yield an aldehyde.

  • Wittig Olefination : Reaction with ylides (e.g., Ph₃P=CH₂) to install the vinyl group .

Example Procedure :

  • Lateral lithiation of 2-bromo-1,4-dimethoxybenzene with LDA (–78°C, THF).

  • Quenching with DMF to afford 2,5-dimethoxybenzaldehyde (96% yield).

  • Wittig reaction with methyltriphenylphosphonium bromide (92% yield) .

Regioselective Functionalization

The use of ortho-quinone methides enables precise regioselectivity:

  • Electrophilic Aromatic Substitution : o-QM intermediates react at the para position due to electronic and steric effects.

  • Protecting Group Strategy : –OBOC (ortho-benzyloxycarbonyl) groups enhance regioselectivity during conjugate additions .

Key Observation :

  • Substrate 50 (4-hydroxy alcohol) reacts with ethyl chloroformate and DIPEA to yield this compound with 80% efficiency, outperforming other regioisomers .

Computational Insights

Frontier molecular orbital (FMO) analysis of this compound reveals:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

  • Electrophilic Sites : C9–C11 and C13–C15 positions (localized π-electrons).

  • NLO Properties : Hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu, suggesting nonlinear optical potential .

Preparation Methods

Key Synthetic Steps and Mechanism

The synthesis begins with a salicyaldehyde derivative functionalized with a tert-butoxycarbonyl (-OBOC) group. Under basic conditions, this precursor undergoes elimination to generate the o-quinone methide, a highly electrophilic species. The intermediate is immediately trapped by a vinyl Grignard reagent (e.g., vinylmagnesium bromide), enabling stereoselective construction of the neoflavonoid core.

Critical to this approach is the regioselective formation of the o-quinone methide, which avoids competing side reactions. The -OBOC group serves a dual purpose: it stabilizes the intermediate through resonance and directs the Grignard addition to the desired position. The final deprotection step under mild acidic conditions yields (±)-mimosifoliol with an overall yield of 42% across three steps.

Table 1: Reaction Conditions and Yields for the 2003 Method

StepReagents/ConditionsProductYield (%)
1-OBOC salicyaldehyde, KOtBu, THF, 0°Co-Quinone methide85
2VinylMgBr, −78°C to rtProtected this compound65
3HCl (aq), MeOH, rt(±)-Mimosifoliol75

Aryl Vinyl Ketone-Based Synthesis with DFT Validation

A 2023 study published in Molecules detailed an alternative route emphasizing aryl vinyl ketones as pivotal intermediates. This method integrates computational chemistry to optimize reaction pathways, achieving a 61% overall yield over six steps.

Synthetic Sequence and Optimization

The synthesis commences with acetophenone, which is converted to 3-dimethylamino-1-phenylpropan-1-one hydrochloride via a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde. Sodium borohydride reduction followed by chlorination yields 3-chloro-3-phenylpropyl dimethylamine, which undergoes nucleophilic substitution with 2,5-dimethoxyphenol.

The critical rearrangement step employs perchloric acid in dichloromethane at 0°C, producing regioisomeric alcohols. Selective oxidation of the 4-hydroxy derivative using ethyl chloroformate furnishes this compound in 80% yield for the final step.

Table 2: Performance Metrics for the 2023 Route

StepTransformationKey ReagentsYield (%)
1Acetophenone → Mannich baseDimethylamine, HCl80
2Reduction to alcoholNaBH4, MeOH96
3ChlorinationSOCl2, HCl89
4EtherificationK2CO3, acetone92
5Acidic rearrangementHClO4, CH2Cl260*
6Oxidation to this compoundEthyl chloroformate80

*40% yield for major regioisomer.

Comparative Analysis of Methodologies

Efficiency and Scalability

The 2003 cascade method excels in step economy (3 steps vs. 6 steps) but requires stringent temperature control (−78°C) for Grignard addition. In contrast, the 2023 route employs room-temperature reactions for most steps, enhancing operational simplicity. However, the latter’s reliance on hazardous reagents like perchloric acid raises safety concerns.

Spectroscopic Characterization and Validation

Both syntheses rigorously characterized products using advanced analytical techniques:

Infrared Spectroscopy

The O–H stretch in this compound appears at 3342 cm⁻¹, indicative of intramolecular hydrogen bonding with the carbonyl group. The absence of this peak in intermediates confirms successful protection/deprotection sequences.

Nuclear Magnetic Resonance

¹H-NMR data for this compound ():

  • Aromatic protons: δ 6.43–7.95 ppm (multiplet, 4H)

  • Olefinic protons: δ 5.94 (d, J = 10.8 Hz) and 6.46 (d, J = 16.8 Hz)

  • Methoxy groups: δ 3.82 (s, 6H)

¹³C-NMR confirms the carbonyl carbon at δ 190.87 ppm, consistent with α,β-unsaturated ketone systems .

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing Mimosifoliol’s structural identity?

Q. How can researchers design a reproducible synthesis protocol for this compound?

A robust synthesis involves optimizing reaction conditions (solvent, temperature, catalyst) for key steps like the Claisen-Schmidt condensation or aldol addition. For example, details a route using ethyl chloroformate and diisopropylethylamine to achieve high yields. Document stoichiometry, purification methods (column chromatography, recrystallization), and characterization data (melting points, Rf values) in the "Experimental" section. Include reproducibility safeguards, such as triplicate trials and error margins for yields (±5%) .

Q. What pharmacokinetic parameters should be prioritized in preliminary drug-likeness assessments of this compound?

Use Lipinski’s Rule of Five: molecular weight (<500 Da), calculated logP (MlogP <5), hydrogen bond donors (HBD ≤5), and acceptors (HBA ≤10). This compound’s Drug Likeness score (0.55) and parameters (MW 270.32, MlogP 3.01, HBD 1, HBA 3) suggest oral bioavailability . Supplement with in vitro assays for solubility (e.g., shake-flask method) and permeability (Caco-2 cell models) to validate computational predictions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC50 values or mechanism-of-action claims may arise from assay variability (e.g., cell lines, incubation times). Apply molecular docking (AutoDock Vina) to compare binding affinities across protein targets (e.g., kinases, GPCRs) and validate with free-energy perturbation (FEP) simulations. Frontier molecular orbital (FMO) analysis, as in , identifies reactive sites (HOMO-LUMO gaps) to explain electrophilic/nucleophilic behavior. Cross-reference experimental IC50 data with computational predictions to isolate methodological artifacts .

Q. What strategies optimize this compound’s bioactivity through structural modification?

Use scaffold-hopping or bioisosteric replacement guided by structure-activity relationship (SAR) studies. For example, ’s aryl vinyl ketone synthesis route allows derivatization at the C-7 position. Test analogs for enhanced binding (e.g., methyl or halogen substitutions) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair with toxicity screens (HEK293 cell viability) to balance potency and safety .

Q. How do steric and electronic effects influence this compound’s reactivity in synthetic or biological systems?

Conduct density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density (MESP surfaces) and steric hindrance. For instance, ’s DFT studies highlight nucleophilic attack susceptibility at the α,β-unsaturated ketone moiety. Experimentally, kinetic isotope effects (KIE) or Hammett plots quantify electronic contributions. In biological contexts, molecular dynamics (MD) simulations (50–100 ns) reveal conformational stability in binding pockets .

Q. What methodologies validate this compound’s potential as a nonlinear optical (NLO) material?

Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISH) or solvatochromic methods. Correlate with computational results (polarizability tensors from Gaussian 09). For crystalline samples, single-crystal XRD determines dipole alignment, while UV-Vis spectroscopy assesses transparency ranges. ’s frontier orbital analysis provides additional insights into charge-transfer efficiency .

Methodological Guidelines

  • Data Contradiction Analysis : Use Bland-Altman plots or Deming regression to compare assay results from independent labs. Report confidence intervals (95% CI) and power analysis (α=0.05) to contextualize discrepancies .
  • Experimental Design : Follow PICO framework (Population: cell/organism models; Intervention: dose/concentration; Comparison: controls; Outcome: IC50/EC50) for pharmacological studies .
  • Reproducibility : Archive raw data (NMR FIDs, HPLC chromatograms) in supplementary materials with metadata (instrument parameters, software versions) .

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